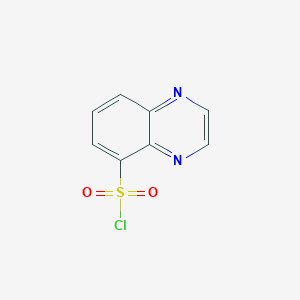

Quinoxaline-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c9-14(12,13)7-3-1-2-6-8(7)11-5-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKORIYAIZIQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582120 | |

| Record name | Quinoxaline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844646-88-4 | |

| Record name | Quinoxaline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Quinoxaline-5-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Reactivity of Quinoxaline-5-sulfonyl Chloride

This compound is a key intermediate in the synthesis of a diverse range of quinoxaline-based sulfonamides, a class of compounds that has garnered significant interest in medicinal chemistry. Possessing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, these molecules are at the forefront of novel therapeutic development. This technical guide provides a detailed overview of the chemical properties, reactivity, and synthetic utility of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a solid, typically appearing as a powder, with a molecular formula of C₈H₅ClN₂O₂S.[1] While a specific melting point for this isomer is not widely reported, it is expected to be a stable solid at room temperature. The structural and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂S | [1] |

| Molecular Weight | 228.65 g/mol | [1] |

| CAS Number | 844646-88-4 | [1] |

| Appearance | Solid, Powder | [2] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in many organic solvents such as DMSO, DMF, dichloromethane, and chloroform. Limited solubility in non-polar solvents like hexane. | [3] |

Spectral Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is a summary of expected spectral characteristics based on analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons of the quinoxaline ring are expected in the range of δ 7.5-9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the position of the sulfonyl chloride group. |

| ¹³C NMR | Aromatic carbons of the quinoxaline ring will appear in the region of δ 120-155 ppm. The carbon attached to the sulfonyl chloride group will be significantly deshielded. |

| FT-IR (cm⁻¹) | Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group are expected around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. |

Reactivity and Synthetic Applications

The primary reactivity of this compound is centered around the highly electrophilic sulfonyl chloride moiety. This functional group readily undergoes nucleophilic substitution with a wide array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is the cornerstone of the synthesis of a vast library of biologically active quinoxaline sulfonamide derivatives.

The general reaction proceeds via the attack of the nucleophilic amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Beyond simple amines, this compound can also react with other nucleophiles such as alcohols and phenols, although these reactions are less commonly reported in the context of drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound. The following protocols provide a comprehensive guide for its preparation and subsequent reaction to form a representative sulfonamide.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from a quinoxaline precursor.

Materials:

-

Quinoxaline

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with quinoxaline dissolved in a minimal amount of dry dichloromethane.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Chlorosulfonic acid (typically 3-5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 2-4 hours), monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate, this compound, is collected by vacuum filtration.

-

The solid is washed with cold water until the washings are neutral to pH paper.

-

The product is dried under vacuum to yield the crude this compound, which can be used in the next step without further purification or can be recrystallized from a suitable solvent if necessary.

Protocol 2: Synthesis of N-Aryl-quinoxaline-5-sulfonamide

This protocol details the synthesis of a representative N-aryl-quinoxaline-5-sulfonamide from this compound.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Standard laboratory glassware

Procedure:

-

To a solution of the substituted aniline in dry DCM or THF, an equimolar amount of pyridine or triethylamine is added.

-

The mixture is stirred at room temperature, and a solution of this compound in the same solvent is added dropwise.

-

The reaction is stirred at room temperature for a period of 2-6 hours, with progress monitored by TLC.

-

Once the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure N-aryl-quinoxaline-5-sulfonamide.

Signaling Pathways and Biological Targets

Quinoxaline sulfonamides have been identified as potent inhibitors of various enzymes, with carbonic anhydrases (CAs) being a prominent target.[4] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] Inhibition of specific CA isoforms, such as CA IX which is overexpressed in many tumors, is a validated strategy in cancer therapy.[4]

The sulfonamide moiety of the quinoxaline derivative coordinates to the zinc ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis.

Caption: Inhibition of Carbonic Anhydrase IX by Quinoxaline Sulfonamides.

Conclusion

This compound serves as a versatile and indispensable building block in the synthesis of medicinally important quinoxaline sulfonamides. Its reactivity, primarily driven by the sulfonyl chloride group, allows for the straightforward introduction of diverse functionalities, enabling the exploration of vast chemical space in drug discovery programs. A thorough understanding of its chemical properties, synthetic protocols, and biological targets is paramount for the rational design and development of novel quinoxaline-based therapeutics. This guide provides a foundational resource for researchers to leverage the full potential of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

An In-depth Technical Guide to the Synthesis and Spectral Analysis of Gefitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral characterization of Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib is a crucial therapeutic agent in the treatment of locally advanced or metastatic non-small cell lung cancer (NSCLC) in patients with activating mutations of EGFR-TK.[1] This document details a common synthetic route and provides key spectral data for the characterization of the final compound.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine[2] |

| CAS Number | 184475-35-2[3] |

| Molecular Formula | C₂₂H₂₄ClFN₄O₃[3] |

| Molecular Weight | 446.90 g/mol [3] |

| Appearance | White-colored powder[4] |

| Melting Point | 194-198 °C[5] |

| Solubility | Freely soluble in dimethyl sulfoxide (DMSO); sparingly soluble in methanol and ethanol; practically insoluble in water above pH 7.[4][6] |

Synthesis of Gefitinib

Several synthetic routes for Gefitinib have been reported in the literature.[7] A common and efficient method involves a multi-step synthesis starting from methyl 3-hydroxy-4-methoxybenzoate. This approach includes alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions to yield the final product.[8]

Experimental Protocol

Step 1: Synthesis of Methyl 3-(3-chloropropoxy)-4-methoxybenzoate [8]

A mixture of methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in dimethylformamide (DMF, 500 mL) is heated at 70°C for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water (3 L) with constant stirring. The resulting solid is filtered and washed with cold water to yield the product.[8]

Step 2: Synthesis of Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate [8]

The product from Step 1 is subjected to nitration using nitric acid in acetic acid to introduce a nitro group.[8]

Step 3: Synthesis of Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate [8]

Powdered iron (50 g, 0.89 mol) is added to acetic acid (500 mL), and the suspension is stirred for 15 minutes at 50°C under a nitrogen atmosphere. A solution of methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate (90.0 g, 0.30 mol) in methanol (300 mL) is added dropwise, and the mixture is stirred for 30 minutes at 50-60°C. The catalyst is filtered, and the solvent is evaporated. The residue is then poured into water and extracted with ethyl acetate.[8]

Step 4: Synthesis of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one [8]

The amino compound from the previous step undergoes cyclization to form the quinazolinone ring.[8]

Step 5: Synthesis of 6-(3-Chloropropoxy)-4-chloro-7-methoxyquinazoline [8]

The quinazolinone is chlorinated, for example, using phosphorous oxychloride (POCl₃), to yield the 4-chloroquinazoline intermediate.[9]

Step 6: Synthesis of 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine [8]

3-Chloro-4-fluoroaniline (75.2 g, 0.52 mol) is added to a solution of 6-(3-chloropropoxy)-4-chloro-7-methoxyquinazoline (80.0 g, 0.28 mol) in isopropanol (1000 mL). The mixture is heated to facilitate the nucleophilic aromatic substitution.[8]

Step 7: Synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib) [8]

6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (87.5 g, 0.22 mol) and potassium iodide (2.0 g) are added to a solution of morpholine (43 g, 0.5 mol) in DMF (200 mL). The solution is stirred at 60°C for 30 minutes, then poured into ice-water and extracted with chloroform. The organic layers are combined, washed, and dried to yield Gefitinib.[8]

Synthesis Workflow Diagram

Caption: A representative synthetic pathway for Gefitinib.

Spectral Data

The structural confirmation of synthesized Gefitinib is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.54 | s | 1H | NH |

| 8.50 | s | 1H | Ar-H |

| 8.15 | dd | 1H | Ar-H |

| 7.85 | m | 1H | Ar-H |

| 7.45 | t | 1H | Ar-H |

| 7.20 | s | 1H | Ar-H |

| 4.15 | t | 2H | O-CH₂ |

| 3.95 | s | 3H | OCH₃ |

| 3.60 | t | 4H | N-(CH₂)₂ |

| 2.45 | t | 4H | N-(CH₂)₂ |

| 2.10 | p | 2H | CH₂ |

¹³C NMR (DMSO-d₆) [10]

| Chemical Shift (ppm) | Assignment |

| 158.5 | C |

| 156.0 | C |

| 155.0 | C |

| 152.0 | C |

| 149.0 | C |

| 136.5 | C |

| 129.0 | CH |

| 125.0 | CH |

| 120.0 | C |

| 118.0 | CH |

| 115.0 | C |

| 108.0 | CH |

| 105.0 | CH |

| 67.0 | O-CH₂ |

| 66.5 | N-(CH₂)₂ |

| 56.0 | OCH₃ |

| 55.0 | N-CH₂ |

| 53.5 | N-(CH₂)₂ |

| 26.0 | CH₂ |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Gefitinib.

| Ion | m/z |

| [M+H]⁺ | 447.1600[12] |

Infrared (IR) Spectroscopy

The IR spectrum of Gefitinib shows characteristic absorption bands corresponding to its functional groups.[13][14]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H Stretching |

| ~2950 | C-H Stretching (aliphatic) |

| ~1625 | C=N Stretching |

| ~1500 | C=C Stretching (aromatic) |

| ~1220 | C-O Stretching (ether) |

| ~1100 | C-N Stretching |

Signaling Pathway

Gefitinib inhibits the autophosphorylation of the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways, which are critical for cell proliferation and survival.[15]

References

- 1. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. WO2004024703A1 - Process for the preparation of 4- (3â-chloro-4â-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. ukm.my [ukm.my]

- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Formation of Quinoxaline-5-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data associated with the formation of quinoxaline-5-sulfonyl chloride and its derivatives. This key intermediate is pivotal in the synthesis of a wide array of biologically active compounds, making a thorough understanding of its formation essential for professionals in drug discovery and development.

Core Mechanism: Electrophilic Aromatic Substitution

The primary mechanism for the formation of quinoxaline sulfonyl chlorides is the direct chlorosulfonation of a quinoxaline ring system. This reaction is a classic example of electrophilic aromatic substitution (EAS), where chlorosulfonic acid (ClSO₃H) serves as the source of the electrophile.

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. However, under forcing conditions with a strong electrophile like that generated from chlorosulfonic acid, substitution on the benzene ring of the quinoxaline nucleus can be achieved.

Regioselectivity:

The position of sulfonation on the quinoxaline ring is dictated by the electronic effects of the pyrazine ring and any existing substituents on the benzene portion. The nitrogen atoms in the pyrazine ring exert an electron-withdrawing inductive effect, which deactivates the entire aromatic system, but particularly the positions alpha to the ring fusion (positions 5 and 8).

Let's consider the resonance structures of the Wheland intermediate (arenium ion) formed upon electrophilic attack at different positions of the unsubstituted quinoxaline ring. Attack at the 5- or 8-position allows for the positive charge to be delocalized over the carbocyclic ring without placing it on the carbon atom adjacent to the electron-withdrawing pyrazine nitrogen. Conversely, attack at the 6- or 7-position results in resonance structures where the positive charge is placed on a carbon atom directly bonded to the pyrazine ring, which is a less stable arrangement.

However, in many reported syntheses, substitution is observed at the 6- or 7-position. This can be attributed to the presence of activating groups on the quinoxaline precursor or the specific reaction conditions employed. For instance, in 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline, the amide groups can influence the electron density of the benzene ring, directing the substitution to the 6-position. Similarly, in 2,3-diphenylquinoxaline, the phenyl groups can influence the regioselectivity.

Reaction Pathway:

The overall reaction pathway for the chlorosulfonation of a generic quinoxaline derivative can be visualized as follows:

Caption: General reaction pathway for the chlorosulfonation of quinoxaline.

Quantitative Data on Quinoxaline Sulfonyl Chloride Formation

The following table summarizes quantitative data from various reported syntheses of quinoxaline sulfonyl chlorides, highlighting the substrate, reaction conditions, position of sulfonation, and the corresponding yield.

| Substrate | Reagent | Solvent | Temperature | Time | Position of Sulfonation | Yield (%) | Reference |

| 2,3-Diphenylquinoxaline | Chlorosulfonic acid | None | Room Temp. | Not Specified | 7 | 76 | [1] |

| 2-(4-Methoxyphenyl)quinoxaline | Chlorosulfonic acid | None | Not Specified | Not Specified | Not Specified | 85 | [1] |

| 1,4-Dimethylquinoxaline-2,3(1H,4H)-dione | Chlorosulfonic acid | None | Not Specified | Not Specified | 6 | Not Specified | [2] |

| Quinoxaline-2,3(1H,4H)-dione | Chlorosulfonic acid | None | 0-5 °C | Not Specified | 6 | 88 | [1] |

| 7-Chloroquinoxaline-2-carbonitrile 1,4-dioxide | Chlorosulfonic acid | CHCl₃ | 60 °C | 4 h | 3-position of phenyl substituent | Not Specified |

Experimental Protocols

This section provides detailed methodologies for the synthesis of quinoxaline sulfonyl chlorides, based on established literature procedures.

General Protocol for the Chlorosulfonation of Quinoxaline Derivatives

This protocol outlines a general procedure for the synthesis of quinoxaline sulfonyl chlorides. The specific quantities and reaction parameters should be adjusted based on the reactivity of the starting quinoxaline derivative.

Workflow:

Caption: General experimental workflow for quinoxaline sulfonyl chloride synthesis.

Materials:

-

Quinoxaline derivative

-

Chlorosulfonic acid

-

Anhydrous chloroform (optional)

-

Crushed ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

In a clean, dry round-bottom flask, place the quinoxaline derivative. If a solvent is used, dissolve or suspend the starting material in anhydrous chloroform.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the cooled and stirred mixture via a dropping funnel. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, continue stirring the reaction mixture at the appropriate temperature (ranging from 0 °C to 60 °C) for the specified time (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice.

-

A precipitate of the quinoxaline sulfonyl chloride will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with cold deionized water to remove any remaining acid.

-

Dry the product under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Synthesis of 2,3-Diphenylquinoxaline-7-sulfonyl chloride.[3]

Procedure:

-

In a fume hood, 2.82 g (0.01 moles) of 2,3-diphenylquinoxaline was carefully treated with chlorosulfonic acid under ice-cold conditions with constant stirring.[3]

-

The stirring was continued until the reaction mixture reached room temperature.[3]

-

The mixture was then poured into water, which resulted in the precipitation of the sulfonyl chloride.[3]

-

The solid product was filtered, washed with cold water, and dried.

Synthesis of 1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride.[2]

Procedure:

-

Chlorosulfonation of 1,4-dimethylquinoxaline-2,3(1H,4H)-dione was performed using chlorosulfonic acid to yield the corresponding 6-sulfonyl chloride intermediate.[2]

-

The resulting sulfonyl chloride was then used in subsequent reactions without extensive purification.[2]

Conclusion

The formation of this compound and its isomers is a fundamental transformation in the synthesis of numerous heterocyclic compounds with significant pharmacological potential. A comprehensive understanding of the underlying electrophilic aromatic substitution mechanism, including the factors governing regioselectivity, is crucial for the rational design and efficient synthesis of novel drug candidates. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, enabling the effective application of this key synthetic step in their research and development endeavors.

References

Quinoxaline-5-sulfonyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the stability, storage, and handling of quinoxaline-5-sulfonyl chloride. Understanding these critical parameters is paramount for ensuring the integrity of experimental results and maintaining a safe laboratory environment. This document consolidates data from safety data sheets and peer-reviewed literature to offer a comprehensive resource for professionals working with this reactive compound.

Chemical Properties and Stability Profile

This compound is a reactive intermediate commonly used in the synthesis of sulfonamides, a class of compounds with significant interest in medicinal chemistry. Its utility is intrinsically linked to the reactivity of the sulfonyl chloride group, which also dictates its stability and handling requirements.

Summary of Key Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₅ClN₂O₂S |

| Molecular Weight | 228.66 g/mol |

| Appearance | Typically a powder |

| Purity | Often >95% |

The stability of this compound is primarily influenced by its sensitivity to moisture. Like most sulfonyl chlorides, it readily undergoes hydrolysis in the presence of water, yielding the corresponding sulfonic acid and hydrochloric acid. This reactivity necessitates stringent storage and handling procedures to prevent degradation. While specific photostability and thermal stability data are not extensively published, it is best practice to protect the compound from light and elevated temperatures to minimize the risk of decomposition.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial for maintaining the quality and reactivity of this compound. The following recommendations are based on information from safety data sheets and general best practices for handling reactive acid chlorides.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C.[1] | To slow down potential degradation processes. |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen).[1][2] | To prevent contact with atmospheric moisture. |

| Container | Tightly closed, non-metal container with a resistant inner liner.[1][2][3] | To prevent corrosion and ensure a moisture-free environment. |

| Location | A dry, cool, and well-ventilated place.[3] | To ensure a stable storage environment. |

| Incompatibilities | Store away from water, strong bases, alcohols, and amines. | To prevent unintended reactions and degradation. |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Dispensing: When dispensing the powder, avoid creating dust. Use appropriate tools and techniques for handling solids.

-

Moisture Control: Use dry glassware and solvents when working with this compound. An inert atmosphere is recommended for reactions to prevent hydrolysis.

Reactivity Profile

The synthetic utility of this compound stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack.

-

Reaction with Amines: This is the most common application, leading to the formation of stable quinoxaline sulfonamides. The reaction rate can be influenced by the nucleophilicity of the amine; amines with electron-donating groups tend to react more rapidly.[4]

-

Reaction with Alcohols: In the presence of a base (e.g., pyridine), this compound reacts with alcohols to form sulfonate esters.

-

Hydrolysis: As previously mentioned, the compound reacts with water to form the corresponding sulfonic acid. This is a significant degradation pathway and underscores the compound's moisture sensitivity.[1] The mechanism of hydrolysis for sulfonyl chlorides can vary, but often proceeds through an Sɴ2-type mechanism.[1]

Incompatible Materials:

-

Water

-

Strong bases (e.g., hydroxides, alkoxides)

-

Alcohols

-

Primary and secondary amines (unless intended for reaction)

-

Strong oxidizing agents

Experimental Protocols

The following are representative protocols for a common synthetic application and for assessing the stability of this compound. These should be adapted based on specific experimental requirements.

Synthesis of a Quinoxaline Sulfonamide

This protocol describes a general procedure for the reaction of this compound with an amine to form a sulfonamide.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., triethylamine, pyridine)

-

Dry glassware

-

Inert atmosphere setup (optional but recommended)

Procedure:

-

Dissolve the amine (1.0 eq.) and base (1.1 eq.) in the anhydrous solvent in a dry flask under an inert atmosphere.

-

In a separate dry flask, dissolve this compound (1.0 eq.) in the anhydrous solvent.

-

Slowly add the this compound solution to the amine solution at room temperature with stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Stability Assessment via Forced Degradation Study

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions. The degradation can be monitored by a stability-indicating HPLC method.

Materials:

-

This compound

-

HPLC-grade solvents (acetonitrile, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products (e.g., the corresponding sulfonic acid).

-

Sample Preparation: Prepare stock solutions of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Neutralize the acidic and basic samples if necessary, and then analyze all samples by the developed HPLC method.

-

Data Evaluation: Quantify the amount of remaining this compound and identify and quantify any major degradation products.

Conclusion

This compound is a valuable but reactive chemical intermediate. Its stability is critically dependent on the exclusion of moisture. By adhering to the recommended storage and handling conditions outlined in this guide, researchers can ensure the compound's integrity, leading to more reliable and reproducible experimental outcomes. A thorough understanding of its reactivity profile is also essential for its successful application in organic synthesis. The provided experimental protocols offer a starting point for both the utilization and stability assessment of this important building block in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Quinoxaline-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining quinoxaline-5-sulfonyl chloride, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to assist researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide derivatives. The quinoxaline scaffold itself is a privileged structure, found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The addition of a sulfonyl chloride moiety at the 5-position provides a reactive handle for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide will focus on the most prevalent and practical synthetic strategies for preparing this important intermediate.

Synthetic Pathways to this compound

Two principal synthetic strategies are commonly employed for the synthesis of this compound. The first and most direct approach involves the synthesis of the core quinoxaline ring system, followed by electrophilic chlorosulfonation. A second, alternative pathway involves the preparation of a 5-aminoquinoxaline precursor, which is then converted to the target sulfonyl chloride via a Sandmeyer-type reaction.

Route 1: Synthesis of the Quinoxaline Core and Subsequent Chlorosulfonation

This is the most widely reported method, involving a two-step process: the formation of the quinoxaline ring, followed by the introduction of the sulfonyl chloride group.

The condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is the classical and most versatile method for constructing the quinoxaline ring.[1][2]

Starting Materials:

-

o-Phenylenediamine or a substituted derivative.

-

A 1,2-dicarbonyl compound (e.g., glyoxal, benzil).

Experimental Protocol: General Procedure for Quinoxaline Synthesis

A variety of catalysts and conditions can be employed for this condensation. Below are protocols for a traditional acid-catalyzed method and a more modern, milder approach using a heterogeneous catalyst.

Protocol A: Acetic Acid Catalyzed Condensation

-

In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in glacial acetic acid (10 mL).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.

Protocol B: Heterogeneous Catalysis with Alumina-Supported Heteropolyoxometalate

-

To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g).[1]

-

Stir the mixture at room temperature.[1]

-

Monitor the progress of the reaction using TLC.[1]

-

Upon completion, separate the insoluble catalyst by filtration.[1]

-

Dry the filtrate over anhydrous sodium sulfate.[1]

-

Evaporate the solvent under reduced pressure.[1]

-

Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[1]

Quantitative Data for Quinoxaline Synthesis:

| 1,2-Dicarbonyl Compound | Catalyst/Solvent | Temperature | Time | Yield (%) |

| Benzil | Glacial Acetic Acid | Reflux | 2-4 h | High |

| Benzil | AlCuMoVP/Toluene | Room Temp. | 2 h | 92 |

| Glyoxal | HCl/Ethanol | Room Temp. | 30 min | 85-95 |

Yields are representative and may vary based on the specific substrates and reaction conditions.

The synthesized quinoxaline is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.

Starting Materials:

-

Quinoxaline (or a substituted derivative).

-

Chlorosulfonic acid.

Experimental Protocol: Chlorosulfonation of Quinoxaline

-

In a flask equipped with a dropping funnel and a gas outlet, cool chlorosulfonic acid (5-10 equivalents) in an ice bath.

-

Slowly add the quinoxaline (1.0 equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Some protocols may require gentle heating (e.g., 60 °C) to drive the reaction to completion.[3]

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid this compound will precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the product under vacuum. The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent if necessary.

Quantitative Data for Chlorosulfonation:

| Quinoxaline Substrate | Yield of Sulfonyl Chloride (%) |

| 2-(4-methoxyphenyl)quinoxaline | 85 |

| 2,3-diphenylquinoxaline | 76 |

| Indole-based quinoxaline | Moderate |

Yields are representative and depend on the specific quinoxaline substrate and reaction conditions.[4]

Route 2: Sandmeyer-Type Synthesis from 5-Aminoquinoxaline

This alternative route begins with the synthesis of a 5-aminoquinoxaline precursor, which is then converted to the sulfonyl chloride.

5-Aminoquinoxaline can be prepared from 5-nitroquinoxaline, which is synthesized by the nitration of quinoxaline.

Starting Materials:

-

Quinoxaline

-

Nitrating mixture (e.g., HNO₃/H₂SO₄)

-

Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C)

Experimental Protocol: Synthesis of 5-Nitroquinoxaline and subsequent reduction

a) Nitration of Quinoxaline:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add quinoxaline.

-

Allow the reaction to proceed at a controlled temperature (e.g., 0-10 °C) for a specified time.

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the 5-nitroquinoxaline.

-

Filter, wash with water, and dry the product.

b) Reduction of 5-Nitroquinoxaline to 5-Aminoquinoxaline:

-

Suspend 5-nitroquinoxaline in a suitable solvent (e.g., ethanol or acetic acid).

-

Add a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work up the reaction mixture accordingly. For SnCl₂/HCl, basify the solution to precipitate the tin salts and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst and evaporate the solvent.

-

Purify the crude 5-aminoquinoxaline by column chromatography or recrystallization.

The Sandmeyer reaction provides a method to convert the amino group to a sulfonyl chloride.[5]

Starting Materials:

-

5-Aminoquinoxaline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sulfur dioxide (SO₂)

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂) as a catalyst

-

A stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) can also be used for improved safety and handling.[5]

Experimental Protocol: Sandmeyer-Type Chlorosulfonylation

-

Diazotization: Dissolve 5-aminoquinoxaline in a mixture of glacial acetic acid and aqueous hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.[5]

-

Chlorosulfonylation: In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper chloride. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride solution. Vigorous stirring is essential, and the temperature should be kept below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for a period, then let it warm to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow

Caption: General experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The chlorosulfonation of a pre-synthesized quinoxaline core is a direct and commonly used method. Alternatively, a Sandmeyer-type reaction starting from 5-aminoquinoxaline offers a viable, albeit more lengthy, synthetic pathway. The choice of route will depend on the availability of starting materials, the desired scale of the reaction, and the specific substitution patterns required on the quinoxaline ring. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

Quinoxaline-5-Sulfonyl Chloride: An In-depth Technical Guide to Electrophilicity and Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-5-sulfonyl chloride is a pivotal building block in medicinal chemistry, primarily utilized in the synthesis of novel sulfonamide derivatives with a wide spectrum of biological activities. Understanding the electrophilicity and reaction kinetics of this heteroaromatic sulfonyl chloride is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes. This technical guide provides a comprehensive overview of the core principles governing the reactivity of this compound, drawing upon established knowledge of aromatic and heteroaromatic sulfonyl chlorides. While specific quantitative kinetic data for this compound is not extensively available in published literature, this document outlines detailed experimental protocols for determining these parameters. Furthermore, it presents qualitative reactivity data and visualizes key reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction to the Electrophilicity of this compound

The electrophilicity of the sulfur atom in this compound is the cornerstone of its reactivity. This property is significantly influenced by the electronic nature of the quinoxaline ring system. The presence of two nitrogen atoms in the pyrazine ring of the quinoxaline moiety imparts an electron-withdrawing character, which in turn enhances the electrophilicity of the sulfonyl sulfur. This makes it highly susceptible to nucleophilic attack.

The general reaction mechanism for the nucleophilic substitution on a sulfonyl chloride proceeds via a tetrahedral intermediate. The rate of this reaction is dependent on the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents on the aromatic ring.

Reaction Kinetics and Mechanistic Insights

The kinetics of the reactions of this compound are expected to follow second-order rate laws, being first order in both the sulfonyl chloride and the nucleophile. The rate-determining step is typically the formation of the tetrahedral intermediate.

Factors Influencing Reaction Rates

-

Nucleophile Strength: More basic and less sterically hindered nucleophiles will generally react faster. For instance, primary aliphatic amines are more reactive than anilines, and electron-donating groups on anilines increase their nucleophilicity and reaction rate.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating the reaction.

-

Solvent Effects: Polar aprotic solvents are generally preferred for these reactions as they can solvate the transition state, but protic solvents can also be used.

-

Substituent Effects on the Quinoxaline Ring: Electron-withdrawing groups on the quinoxaline ring are expected to increase the electrophilicity of the sulfur atom and thus increase the reaction rate. Conversely, electron-donating groups would decrease the rate.

Qualitative Reactivity Data

| Nucleophile (Substituted Aniline) | Substituent Type | Observed Reaction Time | Relative Reaction Rate |

| Aniline | - | - | Reference |

| p-Toluidine | Electron-Donating (CH₃) | Shorter | Faster |

| p-Anisidine | Electron-Donating (OCH₃) | Shorter | Faster |

| p-Chloroaniline | Electron-Withdrawing (Cl) | Longer | Slower |

| p-Nitroaniline | Strongly Electron-Withdrawing (NO₂) | Very Long / No Reaction | Much Slower / Unreactive |

This data is generalized from typical sulfonamide synthesis reactions.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound's reactivity and kinetics.

General Protocol for the Synthesis of Quinoxaline-5-sulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

Base (e.g., Triethylamine or Pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

-

Add the this compound solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Protocol for a Kinetic Study of the Reaction of this compound with a Nucleophile using UV-Vis Spectrophotometry

This protocol outlines a method to determine the rate constant for the reaction of this compound with a nucleophile.

Materials and Equipment:

-

This compound

-

Nucleophile (e.g., a substituted aniline)

-

Appropriate solvent (e.g., acetonitrile)

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Stock solutions of this compound and the nucleophile of known concentrations

Procedure:

-

Prepare a series of solutions of the nucleophile at different concentrations in the chosen solvent. These should be in large excess (at least 10-fold) compared to the this compound concentration to ensure pseudo-first-order conditions.

-

Equilibrate the spectrophotometer and the cell holder to the desired reaction temperature (e.g., 25 °C).

-

Place a cuvette containing the nucleophile solution in the cell holder and record the initial absorbance spectrum.

-

Initiate the reaction by rapidly injecting a small, known volume of the this compound stock solution into the cuvette and mixing thoroughly.

-

Immediately start recording the absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance. The absorbance should be monitored over time until the reaction is complete.

-

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A_t = A_∞ + (A_0 - A_∞)e^(-k_obs*t), where A_t is the absorbance at time t, A_∞ is the absorbance at infinite time, and A_0 is the initial absorbance.

-

Repeat the experiment with different concentrations of the nucleophile.

-

The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of the nucleophile.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the chemistry of this compound.

Caption: General mechanism of nucleophilic substitution on this compound.

Spectroscopic Analysis of Quinoxaline-5-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Quinoxaline-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmacologically active compounds. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with comprehensive experimental protocols.

Introduction

This compound is a reactive compound containing the quinoxaline heterocyclic system, which is a prevalent scaffold in medicinal chemistry. The sulfonyl chloride functional group allows for the facile introduction of sulfonamide moieties, a common feature in a wide array of therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this important building block in drug discovery and development. This guide presents a summary of the expected spectroscopic data and detailed methodologies for its acquisition and interpretation.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize predicted and expected data based on the analysis of structurally related compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.0 - 9.2 | d | ~2.0 | H-2 |

| ~8.8 - 9.0 | d | ~2.0 | H-3 |

| ~8.4 - 8.6 | dd | ~7.5, 1.5 | H-6 |

| ~8.2 - 8.4 | dd | ~8.5, 1.5 | H-8 |

| ~7.9 - 8.1 | t | ~8.0 | H-7 |

Note: Predicted chemical shifts and coupling constants are based on the analysis of quinoxaline and substituted quinoline-sulfonyl chlorides. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 152 | C-2 |

| ~148 - 150 | C-3 |

| ~145 - 147 | C-8a |

| ~142 - 144 | C-4a |

| ~138 - 140 | C-5 |

| ~133 - 135 | C-7 |

| ~130 - 132 | C-8 |

| ~128 - 130 | C-6 |

Note: Predicted chemical shifts are based on the analysis of quinoxaline and related derivatives. Actual values may vary.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching vibrations (aromatic ring) |

| 1370 - 1350 | Strong | Asymmetric SO₂ stretch |

| 1180 - 1160 | Strong | Symmetric SO₂ stretch |

| 850 - 750 | Strong | C-H out-of-plane bending |

| ~700 | Strong | C-S stretch |

| ~600 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 228/230 | Moderate | [M]⁺˙ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 193 | High | [M - Cl]⁺ |

| 129 | High | [M - SO₂Cl]⁺ (Quinoxaline radical cation) |

| 102 | Moderate | [C₇H₄N]⁺ |

| 75 | Moderate | [C₅H₃N]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the chlorosulfonation of quinoxaline.

Materials:

-

Quinoxaline

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place quinoxaline (1 equivalent).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add chlorosulfonic acid (3-5 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent.

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

Data Processing: Process the raw data (FID) with appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

3.2.2. IR Spectroscopy

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry

-

Instrument: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and analytical procedures for this compound. Researchers are encouraged to use this information as a starting point and to perform their own detailed analyses to ensure the quality and identity of their materials.

The Genesis and Advancement of Quinoxaline Sulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, has been a cornerstone in medicinal chemistry for over a century.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] Among the vast landscape of quinoxaline chemistry, quinoxaline sulfonyl chlorides have emerged as pivotal intermediates in the synthesis of a multitude of biologically active sulfonamides. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of quinoxaline sulfonyl chlorides, with a focus on their role in drug development.

Historical Perspective

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative by Korner and Hinsberg through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This foundational reaction paved the way for the exploration of a vast chemical space. While a definitive date for the first synthesis of a quinoxaline sulfonyl chloride is not prominently documented, the development of synthetic methodologies for heterocyclic sulfonyl chlorides throughout the 20th century suggests their emergence as key synthetic precursors. The primary method for their synthesis, the chlorosulfonation of a quinoxaline core, became a standard procedure for introducing the reactive sulfonyl chloride moiety, enabling the facile generation of diverse sulfonamide libraries for biological screening.

Synthesis of Quinoxaline Sulfonyl Chlorides

The most prevalent method for the synthesis of quinoxaline sulfonyl chlorides is the direct chlorosulfonation of a pre-existing quinoxaline derivative using chlorosulfonic acid. This electrophilic aromatic substitution reaction is typically straightforward and provides the desired sulfonyl chloride in good yields.

General Experimental Protocol: Chlorosulfonation of Quinoxaline Derivatives

Materials:

-

Substituted quinoxaline

-

Chlorosulfonic acid (ClSO₃H)

-

Anhydrous solvent (e.g., chloroform, dichloromethane, or neat)

-

Ice bath

-

Stirring apparatus

-

Apparatus for quenching and extraction (e.g., beaker with ice water, separatory funnel)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

The substituted quinoxaline is dissolved or suspended in an appropriate anhydrous solvent or used neat in a reaction vessel equipped with a stirring mechanism.

-

The reaction vessel is cooled in an ice bath to 0-5 °C.

-

Chlorosulfonic acid is added dropwise to the cooled and stirred solution/suspension. The amount of chlorosulfonic acid is typically in molar excess.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (ranging from room temperature to elevated temperatures depending on the substrate) for a period of time (typically 1 to 4 hours), monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is carefully poured onto crushed ice or ice-water to quench the excess chlorosulfonic acid.

-

The precipitated solid, the quinoxaline sulfonyl chloride, is collected by filtration.

-

The solid is washed with cold water to remove any remaining acid.

-

The crude product can be purified by recrystallization from a suitable solvent if necessary.

Below is a logical workflow for the synthesis and subsequent reaction of quinoxaline sulfonyl chlorides:

Quantitative Data on Synthesis

The yields of quinoxaline sulfonyl chloride synthesis can vary depending on the specific quinoxaline substrate and reaction conditions. Below is a table summarizing some reported yields.

| Starting Quinoxaline Derivative | Reaction Conditions | Yield of Sulfonyl Chloride | Reference |

| 2,3-Diphenylquinoxaline | Chlorosulfonic acid, room temperature | 76% | [2] |

| 2-(4-Methoxyphenyl)quinoxaline | Chlorosulfonic acid | 85% | [2] |

| 2,3-Quinoxalinedione | Chlorosulfonic acid, microwave | 88% | [2] |

Physicochemical Properties

Quinoxaline sulfonyl chlorides are typically crystalline solids. Their reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, making them susceptible to nucleophilic attack.

| Property | Value | Reference |

| Quinoxaline-6-sulfonyl chloride | ||

| Molecular Formula | C₈H₅ClN₂O₂S | [4] |

| Molecular Weight | 228.66 g/mol | [4] |

| Quinoxaline-5-sulfonyl chloride | ||

| Molecular Formula | C₈H₅ClN₂O₂S | [5] |

| Molecular Weight | 228.66 g/mol | [5] |

Applications in Drug Development

Quinoxaline sulfonyl chlorides are invaluable precursors for the synthesis of quinoxaline sulfonamides, a class of compounds with significant therapeutic potential. These sulfonamides have been investigated for their activity against various diseases, most notably cancer and microbial infections.

As Anticancer Agents: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6][7] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[8] Several quinoxaline derivatives have been identified as potent VEGFR-2 inhibitors.[9]

This protocol outlines a general procedure for assessing the inhibitory activity of compounds against VEGFR-2 kinase.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)

-

Test compounds (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase buffer, the VEGFR-2 enzyme, and the test compound solution.

-

Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the kinase activity using a suitable detection method. The amount of ADP produced is proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[10]

As Anticancer Agents: Targeting Carbonic Anhydrase IX

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of hypoxic tumors.[11][12] It plays a crucial role in regulating pH in the tumor microenvironment, promoting tumor cell survival and proliferation.[11] Sulfonamides are a well-known class of CA inhibitors, and quinoxaline sulfonamides have been investigated for their potential to selectively target CA IX.[13]

This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.

Materials:

-

Purified human carbonic anhydrase isoenzymes (e.g., CA I, II, IX)

-

Buffer (e.g., Tris-HCl)

-

Substrate (e.g., 4-nitrophenyl acetate)

-

Test compounds (dissolved in DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a cuvette or microplate well, add the buffer and the carbonic anhydrase enzyme solution.

-

Add the test compound solution and incubate for a short period to allow for binding.

-

Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.

-

Monitor the hydrolysis of the substrate to 4-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ value.[14][15]

Conclusion

Quinoxaline sulfonyl chlorides have solidified their position as indispensable building blocks in the synthesis of medicinally relevant quinoxaline sulfonamides. From their historical roots in the broader field of quinoxaline chemistry to their current applications in the development of targeted cancer therapies, these reactive intermediates continue to fuel innovation in drug discovery. The synthetic accessibility of quinoxaline sulfonyl chlorides, coupled with the diverse biological activities of their derivatives, ensures their continued importance for researchers and scientists in the ongoing quest for novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoxaline-2-sulfonyl chloride | CAS#:1251275-66-7 | Chemsrc [chemsrc.com]

- 5. This compound | C8H5ClN2O2S | CID 16090697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]

- 9. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of carbonic anhydrase IX as a novel anticancer mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Quinoxaline-5-sulfonamides from Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of quinoxaline-5-sulfonamides through the reaction of quinoxaline-5-sulfonyl chloride with primary amines. This reaction is a fundamental transformation in medicinal chemistry, yielding compounds with a wide range of biological activities. These application notes include a general experimental procedure, a summary of reaction conditions from the literature, and a troubleshooting guide to address common challenges.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse therapeutic properties. The sulfonamide functional group is a key pharmacophore found in numerous approved drugs. The combination of these two moieties in quinoxaline-sulfonamides has led to the development of potent antibacterial, anti-inflammatory, and antitumor agents. The most common and direct method for synthesizing these compounds is the reaction of a quinoxaline sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] This protocol focuses on the reaction with primary amines to form N-substituted quinoxaline-5-sulfonamides.

Reaction Workflow

The overall process for the synthesis of quinoxaline-5-sulfonamides from a quinoxaline precursor is a two-step process. First, the quinoxaline is chlorosulfonated to produce this compound. This intermediate is then reacted with a primary amine to yield the final sulfonamide product.

Figure 1. General workflow for the synthesis of quinoxaline-5-sulfonamides.

Experimental Protocol

This protocol describes a general method for the reaction of this compound with a primary amine. The specific conditions may require optimization based on the reactivity of the amine.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0-1.2 eq)

-

Anhydrous base (e.g., pyridine or triethylamine, 1.1-1.5 eq)[3]

-

Anhydrous solvent (e.g., pyridine, acetone, acetonitrile, or dichloromethane)[4][3]

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0-1.2 equivalents) and dissolve it in the chosen anhydrous solvent.[3]

-

Addition of Base: Add the anhydrous base (1.1-1.5 equivalents) to the solution.[3] Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: In a separate flask, dissolve the this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.[3]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC until the starting amine is consumed.[3] In some cases, refluxing the mixture may be necessary to drive the reaction to completion.[4]

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoxaline-5-sulfonamide.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of various quinoxaline sulfonamides from the corresponding sulfonyl chlorides and primary amines, as reported in the literature.

| Quinoxaline Sulfonyl Chloride | Primary Amine | Base | Solvent | Conditions | Yield (%) | Reference |

| 2,3-Diphenylquinoxaline-6-sulfonyl chloride | Substituted primary amine | Basic conditions | - | Reflux | 69-83 | [4] |

| Quinoxaline sulfonyl chloride | Substituted amines | Pyridine | Anhydrous acetone | - | 20-47.5 | [4] |

| 8-Methoxyquinoline-5-sulfonyl chloride | Acetylenamine derivatives | Triethylamine | Anhydrous acetonitrile | Room temp. | High | [5] |

| 2-(4-Methoxyphenyl)quinoxaline sulfonyl chloride | Substituted aromatic amines | - | Neat (solvent-free) | - | Good to excellent | [4] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive sulfonyl chloride (hydrolyzed).- Low nucleophilicity of the amine. | - Ensure starting materials are pure and dry.- Use a more forcing condition (higher temperature, longer reaction time).- Consider a more reactive solvent. |

| Formation of sulfonic acid byproduct | - Presence of water in the reaction. | - Use anhydrous solvents and dry glassware.- Perform the reaction under an inert atmosphere.[3] |

| Di-sulfonylation of the primary amine | - Excess sulfonyl chloride used.- High reaction temperature or prolonged reaction time. | - Use a 1:1 or slight excess of the amine to the sulfonyl chloride.- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).[3] |

| Difficult purification | - Presence of unreacted starting materials or byproducts. | - Optimize the reaction stoichiometry and conditions to minimize impurities.- Employ different chromatographic techniques or recrystallization. |

Safety Precautions

-

This compound and chlorosulfonic acid are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction generates HCl gas, which is corrosive. The use of a base like pyridine or triethylamine is necessary to neutralize it.[1][3]

-

Always perform reactions in a well-ventilated area.

References

Application Notes and Protocols: Quinoxaline-5-sulfonyl Chloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction